molecular formula C10H12N2O2S B8754275 n-benzyl-1-cyano-n-methylmethanesulfonamide CAS No. 220017-86-7

n-benzyl-1-cyano-n-methylmethanesulfonamide

Katalognummer: B8754275
CAS-Nummer: 220017-86-7
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: IGJWCPSUROLCIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-benzyl-1-cyano-n-methylmethanesulfonamide is a chemical compound with the molecular formula C10H12N2O2S. It is a derivative of methanesulfonamide, characterized by the presence of a cyano group, a methyl group, and a phenylmethyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

n-benzyl-1-cyano-n-methylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonamide with benzyl cyanide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of methanesulfonamide, 1-cyano-N-methyl-N-(phenylmethyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

n-benzyl-1-cyano-n-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

n-benzyl-1-cyano-n-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of methanesulfonamide, 1-cyano-N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The phenylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

n-benzyl-1-cyano-n-methylmethanesulfonamide is unique due to the presence of both a cyano group and a phenylmethyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer

220017-86-7

Molekularformel

C10H12N2O2S

Molekulargewicht

224.28 g/mol

IUPAC-Name

N-benzyl-1-cyano-N-methylmethanesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-12(15(13,14)8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3

InChI-Schlüssel

IGJWCPSUROLCIM-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.